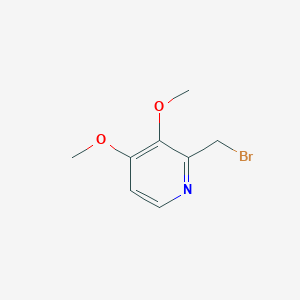
bis-(chloro-phenyl-methylene)-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
bis-(chloro-phenyl-methylene)-hydrazine is an organic compound characterized by the presence of two phenyl groups attached to a hydrazine moiety through methylene bridges, each substituted with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(chloro-phenyl-methylene)-hydrazine typically involves the reaction of phenylhydrazine with chlorinated methylene compounds under controlled conditions. One common method includes the reaction of phenylhydrazine with dichloromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
bis-(chloro-phenyl-methylene)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered substituents.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a wide range of functionalized hydrazine derivatives.
科学的研究の応用
bis-(chloro-phenyl-methylene)-hydrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of bis-(chloro-phenyl-methylene)-hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine: Similar structure but with pyrrole groups instead of phenyl groups.
1,2-Bis((3,5-dimethyl-1H-pyrrol-2-yl)methylene)hydrazine: Contains dimethyl-substituted pyrrole groups.
Uniqueness
bis-(chloro-phenyl-methylene)-hydrazine is unique due to the presence of chlorine atoms and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
729-44-2 |
|---|---|
分子式 |
C14H10Cl2N2 |
分子量 |
277.1 g/mol |
IUPAC名 |
N-[chloro(phenyl)methylidene]benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C14H10Cl2N2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H |
InChIキー |
SAZIGIAVMOYTBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(Dimethoxymethyl)-2-methoxypyridin-3-yl]methanol](/img/structure/B8525517.png)

![5-[2-Bromo-4-(bromomethyl)phenyl]-1,3-oxazole](/img/structure/B8525526.png)









![3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8525601.png)
![1,3-Propanediol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8525607.png)
